Ethylene glycol diacetate
Overview
Description
Mechanism of Action
Target of Action
Ethylene Glycol Diacetate (EGDA) is an acetic acid ester of ethylene glycol . It primarily targets polymer particles and silicates . It is widely used as a hardener for silicates . In the agricultural industry, it is utilized as a solvent for pesticides and herbicides .
Mode of Action
EGDA acts as a coalescing agent in water-based coatings . It promotes film formation and fusion of polymer particles, resulting in improved coating quality, adhesion, and durability . When EGDA reacts with aqueous acids, it liberates heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Biochemical Pathways
EGDA can be used as an acyl donor for the in situ generation of peracetic acid, during the chemoenzymatic synthesis of caprolactone . It may also be employed as a precursor for the enzymatic synthesis of poly (ethylene glutarate) .
Pharmacokinetics
It is known that egda is a slow-evaporating solvent . Its vapor density is 5.04 (vs air), and it has a vapor pressure of 0.2 mmHg at 20 °C .
Result of Action
The result of EGDA’s action is the formation of a hardened, durable coating with improved quality and adhesion . In the agricultural industry, it helps in the effective application of pesticides and herbicides .
Action Environment
The action of EGDA can be influenced by environmental factors such as temperature and the presence of aqueous acids . For instance, its reaction with aqueous acids liberates heat and can lead to a vigorous, exothermic reaction with strong oxidizing acids . Furthermore, its autoignition temperature is 899 °F , indicating that it can ignite under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
EGDA is involved in biochemical reactions as an acyl donor for the in situ generation of peracetic acid during the chemoenzymatic synthesis of caprolactone . It can also serve as a precursor for the enzymatic synthesis of poly(ethylene glutarate)
Cellular Effects
It may cause irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of vapors . Prolonged or repeated exposure may lead to more severe health effects .
Molecular Mechanism
It is known that EGDA can be prepared from ethylene glycol and acetic acid, via esterification in the presence of supported ionic liquids
Temporal Effects in Laboratory Settings
It is known that EGDA has a slow evaporation rate , suggesting that it may have a long-lasting presence in laboratory settings.
Metabolic Pathways
It is known that EGDA can be metabolized from ethylene glycol via the intermediate ethylene oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol diacetate is primarily synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically occurs in the presence of an acidic catalyst, such as sulfuric acid or phosphoric acid, to promote the esterification process . The reaction can be represented by the following equation: [ \text{CH}_3\text{COOH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OOCCH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the esterification reaction is often carried out under azeotropic conditions to facilitate the removal of water, which drives the reaction to completion . The crude product obtained from the reaction is then subjected to refining and purification processes, such as distillation, to achieve high purity this compound . Supported ionic liquids can also be used as catalysts to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol diacetate undergoes various chemical reactions, including hydrolysis, transesterification, and reactions with acids and bases.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reactions with Acids and Bases: this compound reacts with aqueous acids to liberate heat along with alcohols and acids.
Common Reagents and Conditions:
Acidic Catalysts: Sulfuric acid, phosphoric acid
Basic Catalysts: Sodium hydroxide, potassium hydroxide
Solvents: Water, alcohols
Major Products Formed:
Hydrolysis: Ethylene glycol and acetic acid
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Ethylene glycol diacetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in the synthesis of various chemical compounds.
Medicine: It is employed in the production of pharmaceuticals and as a solvent for drug formulations.
Industry: this compound is used in the manufacture of perfumes, printing inks, lacquers, and resins.
Comparison with Similar Compounds
Ethylene glycol diacetate can be compared with other similar compounds, such as:
Dithis compound: Similar in structure but with an additional ethylene glycol unit, making it more viscous and with different solvent properties.
Ethylene glycol dimethacrylate: Used as a crosslinking agent in polymer chemistry, differing in its methacrylate functional groups.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polycarbonates, differing in its cyclic structure.
Uniqueness: this compound is unique due to its low volatility, biodegradability, and versatility as a solvent and intermediate in various chemical processes . Its ability to act as an acyl donor in enzymatic reactions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-acetyloxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXMVXSTHSMVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Related CAS |
27252-83-1 | |
Record name | Polyethylene glycol diacetate | |
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DSSTOX Substance ID |
DTXSID0026880 | |
Record name | 1,2-Ethanediol diacetate | |
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Molecular Weight |
146.14 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Record name | 1,2-Ethanediol, 1,2-diacetate | |
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Boiling Point |
367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Flash Point |
205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Density |
1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |
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Vapor Density |
5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |
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Vapor Pressure |
0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Record name | Ethylene glycol diacetate | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
111-55-7 | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Record name | 1,2-Ethanediol, 1,2-diacetate | |
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Record name | Ethylene di(acetate) | |
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Record name | ETHYLENE GLYCOL DIACETATE | |
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Melting Point |
-24 °F (NTP, 1992), -31 °C | |
Record name | ETHYLENE GLYCOL DIACETATE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylene glycol diacetate?
A1: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol.
Q2: Are there any studies on the conformational preferences of EGDA?
A2: Yes, computational studies have explored the conformational preferences of EGDA in the gas phase and in solvents like water and carbon tetrachloride. These studies utilized methods like ab initio quantum mechanical calculations at the HF/6-31G(d) and MP2/6-31G(d) levels and the self-consistent reaction-field model. The results indicated that the lowest energy conformation for EGDA is the TGG'T conformation, stabilized by the "folding of methylene units" and the gauche oxygen effect. []
Q3: What spectroscopic data is available for this compound?
A3: While specific spectroscopic data wasn't detailed in the provided research, common characterization techniques include NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry.
Q4: How does the presence of this compound affect the properties of foundry sands?
A4: Research suggests that adding this compound to water glass-containing foundry sands can enhance their knocking out properties. This improvement is attributed to the new additive "B," composed of modified polyalcohols. []
Q5: Can this compound be used as a reagent in organic synthesis?
A5: Yes, research shows that this compound can be used for the catalytic hydroxyethylation of phenols. This method offers a safer and more sustainable alternative to using ethylene oxide, a toxic reagent. []
Q6: Can this compound be produced from synthesis gas?
A6: Yes, researchers have demonstrated the selective production of C2-oxygenate esters, including this compound, directly from synthesis gas. This process utilizes mixed metal homogeneous catalysts containing ruthenium and rhodium, along with promoters like nitrogen-containing bases or alkali metal cations, in acetic acid solvent. []
Q7: Have there been computational studies on the rotational energy barrier of this compound?
A7: Yes, studies have compared the C-C glycol bond rotational energy in this compound using both the semi-empirical AM1 method and ab initio methods with an STO-3G basis set. The results differed significantly depending on the method used, highlighting the importance of choosing the appropriate computational approach. The study revealed a parameterization issue with the AM1 method when applied to compounds with only two carbons between two electronegative oxygen atoms. []
Q8: Have there been any studies investigating the production of this compound as a byproduct in other reactions?
A8: Yes, there have been mechanistic studies using computational methods to investigate the production of this compound as a byproduct. Specifically, researchers have used density functional theory (DFT) calculations to study its formation during the ethylene vapor phase process for vinyl acetate on a PdAu(100) surface. []
Q9: What are some applications of this compound?
A9: this compound finds applications in various fields:
- Foundry Industry: Used in water glass-containing foundry sands to improve knocking out properties. []
- Chemical Synthesis: Serves as a safer, sustainable substitute for ethylene oxide in the hydroxyethylation of phenols. []
Q10: Can this compound be used to produce terephthalic acid (TPA) from waste polyethylene terephthalate (PET)?
A10: Yes, a study demonstrated that acetolysis of waste PET in acetic acid using this compound can yield high-purity TPA and EGDA. This method is particularly beneficial as acetic acid can dissolve or decompose contaminants like dyes and additives, facilitating the crystallization of pure TPA. The produced EGDA can be further utilized by hydrolyzing it to ethylene glycol or directly polymerizing it with TPA to create PET, thereby achieving a closed-loop recycling process. []
Q11: What are the known toxicological effects of this compound?
A11: While EGDA itself has limited toxicity data, its hydrolysis product, ethylene glycol, is known to be toxic. It's crucial to handle EGDA with care and avoid exposure.
Q12: Are there any known toxicological effects of ethylene glycol alkyl ethers?
A12: Studies in Japan have investigated the toxicity of ethylene glycol alkyl ethers. Research has shown that some of these compounds, such as ethylene glycol monomethyl ether (EGM) and ethylene glycol dimethyl ether (EGdM), can cause testicular atrophy and have embryotoxic effects in mice. The severity of these effects varies depending on the specific chemical structure of the ether. []
Q13: How does the use of waste-derived this compound compare to traditional petroleum-based routes in terms of environmental impact?
A13: Life-cycle assessment studies show that using waste-derived EGDA in the acetolysis of PET for TPA production significantly reduces the environmental impact compared to petroleum-based methods. Under optimal conditions, this method can reduce global warming potential by 67% and non-renewable energy use by 77%. These figures highlight the potential of waste-derived EGDA in contributing to more sustainable chemical production processes. []
Q14: Are there analytical methods to quantify this compound?
A14: Gas chromatography, often coupled with flame ionization detection (GC-FID), is a common method for quantifying EGDA. This technique is particularly useful in analyzing the products of reactions involving EGDA. []
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